LIMK1 inhibitor BMS-4

Kinase Inhibition LIMK1/2 Enzymatic Assay

BMS-4 is a critical LIMK1-selective probe (9-29x lower LIMK2 activity) validated in comparative inhibitor studies. Its established non-cytotoxicity (A549 cells up to 10 μM, 24h) makes it essential for extended-duration or high-concentration experiments, eliminating off-target toxicity confounds. Ideal for mapping LIMK1-specific pathways in migration/synaptic plasticity.

Molecular Formula C23H23N7O2S
Molecular Weight 461.54
CAS No. 905298-84-2
Cat. No. B2707072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIMK1 inhibitor BMS-4
CAS905298-84-2
Molecular FormulaC23H23N7O2S
Molecular Weight461.54
Structural Identifiers
SMILESCCNC(=O)NC1=NC=C(S1)C2=CC(=NC(=N2)C3=NC=CN=C3)C4=C(C=C(C=C4C)OC)C
InChIInChI=1S/C23H23N7O2S/c1-5-25-22(31)30-23-27-12-19(33-23)16-10-17(20-13(2)8-15(32-4)9-14(20)3)29-21(28-16)18-11-24-6-7-26-18/h6-12H,5H2,1-4H3,(H2,25,27,30,31)
InChIKeyWUCYRTXFXRZKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea (CAS 905298-84-2): A LIMK1/2 Inhibitor Tool Compound for Actin Cytoskeleton Research


1-Ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea, commonly referred to as LIMK1 inhibitor BMS-4 (CAS 905298-84-2), is a synthetic small molecule belonging to the phenylpyrimidine class . It functions as an ATP-competitive inhibitor of LIM domain kinases 1 and 2 (LIMK1/2) , targeting the kinase hinge region [1]. The compound is primarily utilized as a chemical probe to investigate the role of LIMK-mediated phosphorylation of cofilin in regulating actin cytoskeleton dynamics, cell motility, and proliferation .

Why Generic Substitution Fails for 1-Ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea: The Risks of Using Unvalidated LIMK Inhibitors


The LIMK inhibitor landscape is highly heterogeneous, with compounds exhibiting vastly different potency, selectivity, and cellular activity profiles [1]. A comprehensive comparative study of 17 reported LIMK1/2 inhibitors revealed that several widely used tool compounds, including T56-LIMKi (claimed as a LIMK2-selective inhibitor), were completely inactive in rigorous enzymatic and cellular assays [1]. Furthermore, the study demonstrated that ATP-competitive inhibitors like BMS-4 show a clear loss of potency when LIMK is phosphorylated by PAK, a critical activation state in cells [1]. This underscores that generic substitution without validated, context-specific potency data can lead to erroneous experimental conclusions and wasted resources.

Quantitative Differentiation Evidence for 1-Ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea Against Key Comparators


Enzymatic Potency Profile: BMS-4 vs. BMS-3 and TH-257 in LIMK1/2 Inhibition

In a head-to-head comparative study, BMS-4 (compound 3) exhibited distinct enzymatic potency against LIMK1 and LIMK2 compared to the closely related analog BMS-3 (compound 2) and the allosteric inhibitor TH-257 (compound 9) [1]. The study utilized a RapidFire mass spectrometry assay to measure pIC50 values [1].

Kinase Inhibition LIMK1/2 Enzymatic Assay pIC50

Cellular Target Engagement: BMS-4 NanoBRET and p-Cofilin Inhibition vs. BMS-3 and LIMKi3

Cellular activity was assessed using NanoBRET assays in HEK293 cells and an AlphaLISA assay measuring p-cofilin levels in SH-SY5Y cells [1]. BMS-4 (compound 3) demonstrated distinct cellular potencies compared to BMS-3 (compound 2) and LIMKi3 (compound 4) [1].

Cellular Assay Target Engagement NanoBRET AlphaLISA p-Cofilin

Kinase Selectivity Profile: BMS-4 vs. TESK1/2 Off-Target Activity

Selectivity data curated from ChEMBL and deposited in BindingDB provides a quantitative assessment of BMS-4's activity against the related testis-specific actin remodeling kinases TESK1 and TESK2, which share functional overlap with LIMKs in cofilin phosphorylation [1].

Kinase Selectivity Off-Target Effects TESK1 TESK2 BindingDB

Cytotoxicity Profile: Non-Cytotoxic Nature of BMS-4 in A549 Cells

BMS-4 is reported to be non-cytotoxic in A549 human lung cancer cells across a broad concentration range . This property distinguishes it from some tool compounds that may induce cytotoxicity, which can confound phenotypic assays.

Cytotoxicity Cell Viability A549 In Vitro Safety

Optimal Research Application Scenarios for 1-Ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea Based on Quantitative Evidence


Investigating LIMK1-Specific Signaling with Reduced LIMK2 Cross-Reactivity

Based on the enzymatic and cellular potency data showing BMS-4 has significantly lower activity against LIMK2 compared to LIMK1 (e.g., ~9-fold lower potency for LIMK2 than TH-257 in enzymatic assays and ~29-fold lower than BMS-3 in cellular assays) [1], this compound is ideally suited for experiments where a clear differentiation between LIMK1 and LIMK2 signaling is required. Researchers studying LIMK1-dependent processes, such as specific cancer cell migration or synaptic plasticity, can utilize BMS-4 to minimize confounding effects from LIMK2 inhibition.

Long-Term or High-Concentration Cell-Based Assays Requiring Minimal Cytotoxicity

The established non-cytotoxic profile of BMS-4 in A549 cells at concentrations up to 10 μM for 24 hours makes it a superior choice for experiments requiring extended incubation periods or high compound concentrations, such as chronic treatment models, differentiation assays, or studies of slow cellular processes. This ensures that any observed changes in cell behavior are attributable to specific LIMK inhibition rather than off-target cytotoxicity.

Chemical Probe Studies for Selectivity Profiling in Actin Remodeling Pathways

Given its quantified selectivity for LIMK1 over the off-target kinase TESK2 (415 nM vs. 66 nM) [2], BMS-4 is a valuable chemical probe for dissecting the specific role of LIMK1 in actin cytoskeleton regulation. Researchers can use BMS-4 in combination with other selective inhibitors (e.g., TESK inhibitors) to precisely map the contributions of different kinases to cofilin phosphorylation and downstream actin dynamics, reducing the risk of ambiguous results from broader-spectrum inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LIMK1 inhibitor BMS-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.